

ML367's Role in DNA Damage Response Pathways: A Technical Guide

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Compound of Interest		
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Abstract

ML367 is a small molecule probe that has emerged as a significant tool for investigating the DNA Damage Response (DDR). Its primary mechanism of action is the inhibition of ATPase Family AAA Domain-Containing Protein 5 (ATAD5) stabilization. By destabilizing ATAD5, ML367 disrupts critical DDR pathways, leading to the inhibition of key signaling events and sensitizing cancer cells, particularly those with deficiencies in other DNA repair pathways, to DNA damaging agents. This technical guide provides an in-depth overview of ML367's mechanism of action, its impact on various DDR pathways, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction to ML367 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR detects DNA lesions, signals their presence, and promotes their repair. Key players in the DDR include sensor proteins, transducer kinases such as ATM and ATR, and effector proteins that mediate cell cycle arrest and DNA repair.[1]



ATAD5 is a crucial protein involved in the DDR, specifically in the process of unloading Proliferating Cell Nuclear Antigen (PCNA) from DNA following DNA replication and repair. The levels of ATAD5 protein increase in response to DNA damage, suggesting its role in maintaining genomic stability. **ML367** was identified through a high-throughput screening campaign as a small molecule that destabilizes ATAD5, thereby providing a valuable tool to probe the functions of ATAD5 in the DDR.[1]

Mechanism of Action of ML367

ML367's primary molecular target is the stabilization of the ATAD5 protein. By promoting the degradation of ATAD5, **ML367** initiates a cascade of effects on downstream DNA damage signaling and repair processes. The destabilization of ATAD5 by **ML367** has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical downstream effectors of the ATR kinase signaling pathway.[1]

Inhibition of ATAD5 Stabilization

ATAD5 protein levels are post-transcriptionally regulated and increase in response to DNA damage. **ML367** counteracts this stabilization, leading to reduced cellular levels of ATAD5. This effect has been demonstrated in various cell lines, including HEK293T.[1]

Impact on PCNA Ubiquitination

A critical function of ATAD5 is its role in the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA). ATAD5 recruits the deubiquitinating enzyme complex USP1-UAF1 to chromatin, facilitating the removal of ubiquitin from PCNA. This process is essential for the proper termination of translesion synthesis (TLS) and the resumption of high-fidelity DNA replication. By destabilizing ATAD5, **ML367** is hypothesized to indirectly lead to the accumulation of Ub-PCNA on chromatin, which could have significant consequences for DNA replication and repair fidelity.

ML367 in DNA Damage Response Pathways

ML367's impact extends to several key DNA damage response pathways, primarily through its destabilization of ATAD5.

ATR/CHK1 Signaling Pathway

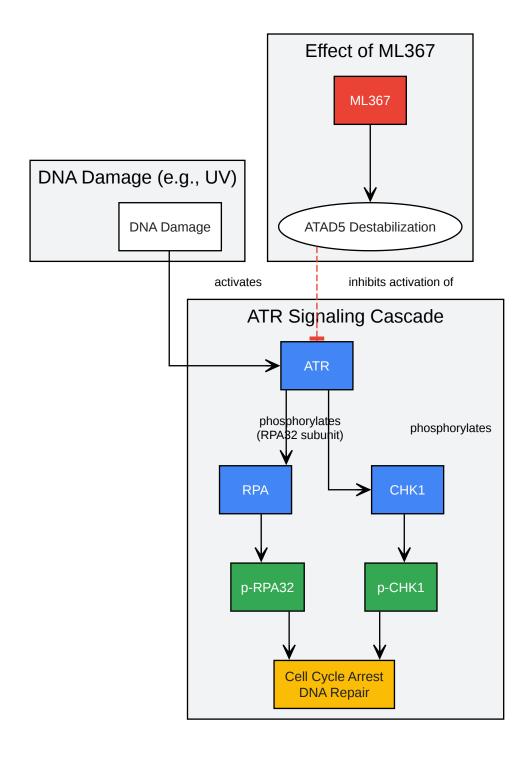




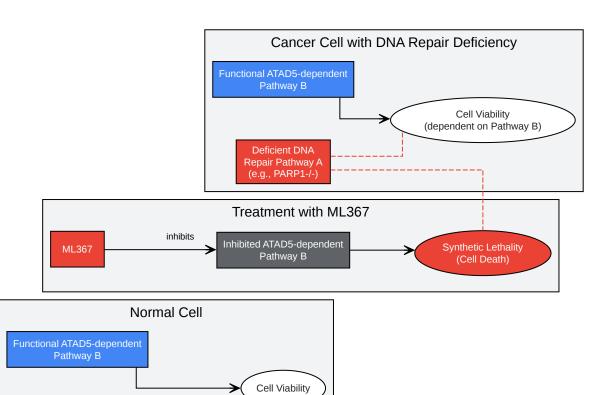


The ATR kinase is a master regulator of the response to replication stress and certain types of DNA damage. Upon activation, ATR phosphorylates a number of substrates, including CHK1 and RPA32. **ML367** has been shown to block the phosphorylation of both CHK1 and RPA32 in response to UV irradiation, indicating that it acts upstream in the ATR signaling cascade.[1] This disruption of ATR signaling can impair cell cycle checkpoints and compromise the cell's ability to respond to and repair DNA damage.



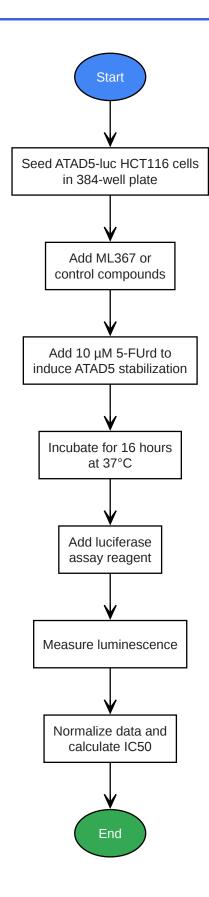






Functional DNA Repair Pathway A





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References

- 1. Discovery of ML367, inhibitor of ATAD5 stabilization Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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